molecular formula C33H50N4O7 B1195434 Riboflavin-5'-monopalmitate CAS No. 73130-89-9

Riboflavin-5'-monopalmitate

Cat. No.: B1195434
CAS No.: 73130-89-9
M. Wt: 614.8 g/mol
InChI Key: AFPHIBMZSRKCCU-HRHHFINDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Riboflavin-5'-monopalmitate is a complex organic compound characterized by its unique structure, which includes a pteridine ring system substituted with dimethyl groups and a hexadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Riboflavin-5'-monopalmitate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of the dimethyl groups and the esterification with hexadecanoic acid. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Riboflavin-5'-monopalmitate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The pteridine ring system allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Riboflavin-5'-monopalmitate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of Riboflavin-5'-monopalmitate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] octadecanoate
  • [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dodecanoate

Uniqueness

Riboflavin-5'-monopalmitate is unique due to its specific ester chain length and the presence of the pteridine ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. The ability to undergo diverse chemical reactions and its potential for modification further enhance its versatility compared to similar compounds.

Properties

CAS No.

73130-89-9

Molecular Formula

C33H50N4O7

Molecular Weight

614.8 g/mol

IUPAC Name

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate

InChI

InChI=1S/C33H50N4O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(40)44-21-27(39)30(41)26(38)20-37-25-19-23(3)22(2)18-24(25)34-29-31(37)35-33(43)36-32(29)42/h18-19,26-27,30,38-39,41H,4-17,20-21H2,1-3H3,(H,36,42,43)/t26-,27+,30-/m1/s1

InChI Key

AFPHIBMZSRKCCU-HRHHFINDSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]([C@@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O

Synonyms

iboflavin-5'-monopalmitate
riboflavin-MP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.